Mycophenolic acid

Descripción general

Descripción

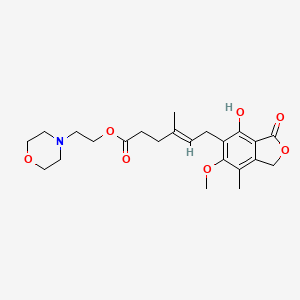

Mycophenolic acid (MPA) is a secondary metabolite derived from several Penicillium species, including P. brevicompactum and P. roqueforti . Structurally, it is a polyketide with a 2-methoxy-6-methyl-1,4-benzoquinone core and a side chain containing a conjugated diene. MPA is a potent, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides . By blocking IMPDH, MPA depletes intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), thereby inhibiting DNA replication and lymphocyte proliferation .

MPA is clinically used as an immunosuppressant in organ transplantation and autoimmune diseases, primarily as its prodrugs mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) . It exhibits high plasma protein binding (97–99%), primarily to albumin, and undergoes hepatic glucuronidation to form the inactive metabolite this compound glucuronide (MPAG) and a minor active acyl glucuronide metabolite . Its pharmacokinetics are influenced by factors such as hypoalbuminemia and renal impairment, necessitating therapeutic drug monitoring (TDM) .

Métodos De Preparación

Chemical Synthesis of Mycophenolic Acid

Silylation and Esterification Strategies

The chemical synthesis of MPA derivatives relies heavily on protecting group chemistry to enhance reaction selectivity. Silylation of the phenolic hydroxyl group in MPA (1 ) using tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), or triisopropylsilyl (TIPS) chlorides in dimethylformamide (DMF) produces protected intermediates (2a–2c ) with yields ranging from 59% to 98%. For instance, TBDPS chloride reacts with MPA in the presence of imidazole to yield 2b as a white oil in 98% efficiency. Subsequent selective desilylation with formic acid/water (9:1) generates mono-protected derivatives (3a–3c ), though yields drop to 39–75% due to side reactions.

Bulky triphenylsilyl (TPS) and trityl (Tr) groups have also been explored, albeit with lower efficiencies. Reaction of MPA with TPS chloride in DMF at room temperature produces 2d in 48% yield, while tritylation yields 2e at 30%. These results underscore the trade-off between steric protection and synthetic accessibility.

Table 1: Silylation Reaction Yields and Conditions

| Protecting Group | Reagent | Solvent | Yield (%) | Product Stability |

|---|---|---|---|---|

| TBS | TBS-Cl | DMF | 66 | Moderate |

| TBDPS | TBDPS-Cl | DMF | 98 | High |

| TIPS | TIPS-Cl | DMF | 59 | Low |

| TPS | TPS-Cl | DMF | 48 | Moderate |

| Tr | TrCl | DMF | 30 | Low |

Esterification and Functionalization

Esterification of MPA’s carboxylic acid group has been achieved using phthalimide esters, though unprotected phenol moieties limit yields. For example, direct phthalimide coupling to MPA (1 ) produces 6a in <20% yield. To circumvent this, researchers have employed a two-step strategy:

- Protection : TBDPS-protected MPA (3b ) is synthesized via silylation (75% yield).

- Esterification : 3b reacts with alcohols (e.g., benzyl alcohol) to form esters (5a–5c ) in DMF with catalytic DMAP.

This approach mitigates side reactions, improving overall yields to 60–75% for final ester products.

Biosynthesis via Microbial Fermentation

Strain Selection and Medium Optimization

Penicillium brevicompactum remains the primary organism for MPA biosynthesis due to its high native productivity. Submerged fermentation in optimized media achieves titers of 5,786 ± 76 µg/mL in 5-L bioreactors. Critical media components include:

- Carbon Source : 200 g/L glucose maximizes MPA production (3,002 ± 47 µg/mL).

- Nitrogen Source : Yeast extract at 10 g/L enhances biomass (41.54 ± 0.67 g/L) and MPA yield (2,682 ± 40 µg/mL).

- Phosphate : KH₂PO₄ at 3.0 g/L supports secondary metabolite synthesis.

Table 2: Fermentation Parameters and MPA Titers

| Parameter | Optimal Value | MPA Titer (µg/mL) | Biomass (g/L) |

|---|---|---|---|

| Glucose | 200 g/L | 3,002 ± 47 | 38.2 ± 1.1 |

| Yeast Extract | 10 g/L | 2,682 ± 40 | 41.5 ± 0.7 |

| Temperature | 24°C | 3,610 ± 51 | 39.8 ± 0.9 |

| pH | 6.0 | 4,748 ± 59 | 43.1 ± 1.2 |

Fed-Batch and pH-Controlled Strategies

Implementing a pH-stat feeding strategy with glucose and sorbitol boosts titers to 4,748 ± 59 µg/mL in shake flasks. In bioreactors, maintaining pH at 6.0 via automated NaOH/HCl addition extends the production phase to 180 hours, achieving a 55.9% increase over unoptimized conditions.

Comparative Analysis of Synthesis vs. Biosynthesis

Yield and Scalability

- Chemical Synthesis : While silylation achieves near-quantitative yields (e.g., 98% for 2b ), multi-step sequences and purification challenges limit scalability.

- Biosynthesis : Fermentation offers superior scalability (5,786 µg/mL in 5-L reactors) but requires stringent sterility and process control.

Cost Considerations

Análisis De Reacciones Químicas

Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form salts to improve its solubility and bioavailability .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups.

Major Products: The major products formed from these reactions include this compound glucuronide and this compound acyl-glucuronide, which are metabolites of this compound .

Aplicaciones Científicas De Investigación

Mycophenolic acid (MPA) is an immunosuppressant drug with applications in preventing organ rejection and treating certain autoimmune diseases . It functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis, which is essential for lymphocyte proliferation . MPA's mechanism of action gives it antifungal, antibacterial, antiviral, and immunosuppressive properties .

Scientific Research Applications

MPA has garnered interest due to its immunosuppressive properties and is now being explored for various applications:

- Organ Transplantation: MPA is a primary immunosuppressive agent used to prevent organ rejection in kidney transplant recipients . It is often used in combination with cyclosporine and corticosteroids as a triple therapy . Mycophenolate mofetil (MMF), a prodrug of MPA, is also commonly prescribed to prevent organ rejection .

- Autoimmune and Rheumatologic Disorders: MPA's ability to inhibit lymphocyte proliferation makes it useful in treating autoimmune and rheumatologic disorders, particularly those with renal involvement, such as lupus nephritis .

- Psoriasis Treatment: Oral MPA therapy has been investigated for treating moderate to severe psoriasis and has been found to be both safe and effective . There is also potential for topical MPA in treating psoriasis .

- Other Autoimmune Diseases: There is growing interest in the potential benefits of fingolimod, which was developed through research on fungal compounds with immunosuppressant activity, for treating other autoimmune disorders beyond multiple sclerosis, including stroke and amyotrophic lateral sclerosis .

This compound and Lupus Nephritis

This compound is a widely used immunosuppressive medication for treating lupus nephritis (LN) . Studies have shown mycophenolate mofetil (MMF) to be as effective as intravenous cyclophosphamide in reducing urine protein/creatinine ratio and stabilizing serum creatinine in patients with LN . MMF at a dosage of 2 g/day has also been shown to be more effective than azathioprine at 2 mg/kg/day for maintenance therapy .

This compound as an Immunosuppressant

MPA functions as a non-competitive, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase . By inhibiting IMPDH, MPA suppresses purine nucleotide synthesis in lymphocytes, which is necessary for cell mitosis . MPA's immunosuppressive activity is stronger than that of azathioprine, an older anti-proliferative drug .

Factors Influencing MPA Pharmacokinetics

Several factors can interfere with the pharmacokinetics of MPA, including:

- Interpatient variability

- Coadministration of other immunosuppressive agents

- Post-transplant period

- Renal function

- Dose

The marked variability in this compound/glucuronide pharmacokinetics occurring early post-transplant was greater in cyclosporin (12–18-fold) than in tacrolimus (four- to fivefold) treated patients . Concomitant cyclosporin was associated with total this compound concentrations approximately half that of tacrolimus . Patients with marked renal impairment had the highest free fractions reported to date . The exposure to unbound this compound was significantly related to infections and haematological toxicity .

Mecanismo De Acción

Mycophenolic acid exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme essential for the de novo synthesis of guanosine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, which are crucial for the proliferation of T and B lymphocytes . As a result, this compound suppresses cell-mediated immune responses and antibody formation . Additionally, it inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .

Comparación Con Compuestos Similares

IMPDH Inhibitors

MPA is compared to other IMPDH inhibitors in terms of mechanisms, efficacy, and clinical applications (Table 1).

Table 1: Comparison of IMPDH Inhibitors

- Tiazofurin: Demonstrated efficacy in chronic myelogenous leukemia (CML) but was discontinued due to severe toxicity (e.g., neurotoxicity) .

- Virazole : Shares MPA’s IMPDH inhibition but is primarily antiviral. In L5178Y lymphoma cells, both MPA and virazole deplete GTP and dGTP, but virazole also increases uridine triphosphate (UTP) and cytidine triphosphate (CTP) .

- AVN-944 : A newer IMPDH inhibitor with a favorable safety profile, currently in trials for hematologic cancers .

Fungal Metabolites

MPA is compared to other fungal-derived compounds with bioactive properties (Table 2).

Table 2: Comparison of Fungal Metabolites

- Patulin : A mycotoxin with antimicrobial properties but high toxicity in humans, limiting its clinical utility .

- Ascofuranone: Effective against Trypanosoma brucei by inhibiting mitochondrial respiration, unlike MPA’s nucleotide blockade .

- Viriditoxin: Exhibits antibacterial activity but lacks MPA’s immunosuppressive effects .

Structural Derivatives and Analogs

MPA derivatives have been synthesized to enhance bioavailability or target-specific pathologies (Table 3).

Table 3: Comparison of MPA Derivatives

- Penic acid D : A marine fungal derivative with weak antibacterial activity (MIC = 0.075 µg/mL for P. litchii) .

- Thiazolyl-MPA : Conjugation with thiazole enhances antiparasitic activity against Toxoplasma gondii .

Key Research Findings

Antifungal Activity: MPA inhibits Peronophythora litchii sporulation and hyphal growth (EC₅₀ = 11.1 µg/mL), though it is fungistatic rather than fungicidal .

Synergistic Effects : MPA enhances inhibition of MERS-CoV papain-like protease when combined with thiopurines (6MP/6TG) or N-ethylmaleimide (NEM), with synergy coefficients (α) of 0.73 and 0.22, respectively .

Pharmacokinetics : Free MPA (fMPA) levels correlate with adverse effects in transplant patients. An fMPA-AUC₀–₁₂ threshold >0.405 µg·h/mL predicts toxicity .

Oncologic Potential: MPA synergizes with imatinib in CML and is in phase I trials for multiple myeloma .

Actividad Biológica

Mycophenolic acid (MPA) is a potent immunosuppressive agent primarily used in organ transplantation to prevent rejection. Its biological activity is largely attributed to its mechanism of action as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of purine nucleotides. This article explores the biological activity of MPA, including its pharmacokinetics, therapeutic applications, and case studies that highlight its efficacy and safety.

Inhibition of IMPDH

MPA selectively inhibits IMPDH, leading to a decrease in guanosine nucleotide synthesis. This inhibition is particularly effective in T- and B-lymphocytes, which rely heavily on the de novo pathway for proliferation. By arresting the cell cycle at the G1/S interface, MPA suppresses lymphocyte proliferation and cytokine production, ultimately reducing immune responses .

Pharmacokinetics

MPA exhibits complex pharmacokinetics characterized by high protein binding (over 98% bound to albumin) and extensive metabolism via glucuronidation. The major metabolite, this compound glucuronide (MPAG), is pharmacologically inactive, while the acyl glucuronide metabolite retains some activity . The pharmacokinetic profile can vary significantly among patients due to factors such as renal function and concurrent medications.

Therapeutic Applications

MPA is primarily indicated for:

- Organ Transplantation : Used to prevent acute rejection in kidney transplants and other solid organ transplants.

- Autoimmune Disorders : Effective in treating conditions like lupus nephritis, where it helps manage disease activity by suppressing the immune response .

Data Table: Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Protein Binding | >98% | Primarily bound to albumin |

| Major Metabolite | MPAG | Inactive; accounts for most plasma concentration |

| Acyl Glucuronide | Active | Exhibits similar activity to MPA |

| AUC Ratio (MPA:MPAG:AcMPAG) | 1:24:0.28 | At steady state |

Case Studies

-

Kidney Transplant Recipients

A study involving 42 renal transplant recipients demonstrated significant variability in MPA pharmacokinetics based on concomitant immunosuppressive therapy (cyclosporine vs. tacrolimus). Patients on cyclosporine exhibited a 12-18 fold variability in MPA concentrations compared to 4-5 fold in those on tacrolimus . The study emphasized the importance of therapeutic drug monitoring to optimize dosing and minimize toxicity. -

Lupus Nephritis Treatment

In a meta-analysis of 16 studies encompassing 433 patients with lupus nephritis, MPA was shown to be non-inferior to cyclophosphamide for induction therapy. The maintenance phase indicated that a dose of 2 g/day of MPA was more effective than azathioprine . This highlights MPA's role not only in transplantation but also in managing autoimmune conditions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for measuring mycophenolic acid (MPA) concentrations in biological samples?

- Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for plasma or urine samples. Include calibration curves using deuterated internal standards (e.g., MPA-d3) to minimize matrix effects. Ensure reproducibility by adhering to FDA bioanalytical guidelines for accuracy (±15% deviation) and precision (CV <20%) . For urine samples, acid hydrolysis is recommended to quantify total MPA glucuronide metabolites .

Q. How should researchers design in vitro studies to assess MPA's inhibition of inosine monophosphate dehydrogenase (IMPDH)?

- Methodological Answer : Use purified IMPDH isoforms (IMPDH1 and IMPDH2) in enzyme activity assays with varying MPA concentrations (0.1–10 µM). Monitor NAD⁺ reduction spectrophotometrically at 340 nm. Include positive controls (e.g., ribavirin) and negative controls (enzyme-free reactions). Calculate IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). Validate findings with lymphocyte proliferation assays to correlate enzyme inhibition with functional immunosuppression .

Q. What are the key considerations for ensuring reproducibility in MPA production via fungal fermentation?

- Methodological Answer : Optimize Penicillium brevicompactum culture conditions with controlled variables: pH (5.5–6.5), temperature (25–28°C), and agitation rate (150–200 rpm). Use a defined medium with carbon/nitrogen ratios adjusted for secondary metabolite production. Monitor MPA yield via HPLC and confirm batch consistency using statistical tools (e.g., ANOVA for inter-batch variability). Report detailed metadata, including strain lineage and fermentation duration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for MPA in transplant patients?

- Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like albumin levels, renal function, and concomitant drugs (e.g., calcineurin inhibitors). Use Bayesian estimation to individualize dosing regimens. Address discrepancies between plasma and oral fluid concentrations by validating sampling protocols (e.g., time-matched collections) and considering protein-binding variations .

Q. What strategies are effective for optimizing MPA biosynthesis through metabolic engineering?

- Methodological Answer : Overexpress rate-limiting enzymes (e.g., polyketide synthase) in P. brevicompactum using CRISPR-Cas8. Apply response surface methodology (RSM) to optimize precursor availability (e.g., methionine, glycine) and reduce feedback inhibition. Analyze flux using ¹³C metabolic flux analysis (MFA) and compare with wild-type strains. Validate enhancements via comparative proteomics and transcriptomics .

Q. How should researchers interpret conflicting data on MPA's immunomodulatory effects in non-transplant models?

- Methodological Answer : Conduct dose-response studies in animal models (e.g., murine lupus) with rigorous controls for genetic background and microbiota. Use multi-omics approaches (e.g., single-cell RNA sequencing) to identify off-target effects on non-lymphocyte populations. Reconcile discrepancies by meta-analysis of published datasets, applying heterogeneity tests (e.g., I² statistic) to assess study variability .

Q. Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-exposure relationships in MPA therapeutic drug monitoring (TDM)?

- Methodological Answer : Use multivariate regression to correlate MPA area-under-the-curve (AUC) with clinical outcomes (e.g., rejection rates, infection). Apply receiver operating characteristic (ROC) curves to define target AUC thresholds (e.g., 30–60 mg·h/L). For sparse sampling, employ limited sampling strategies (LSS) with Bayesian forecasting .

Q. How should researchers handle missing data in longitudinal MPA pharmacokinetic studies?

- Methodological Answer : Implement multiple imputation (MI) with chained equations (MICE) to preserve statistical power. Validate imputed datasets via sensitivity analysis comparing complete-case and MI results. Report missing data patterns (e.g., missing at random, MAR) using Little’s MCAR test .

Q. Ethical & Methodological Compliance

Q. What ethical approvals are required for clinical studies involving MPA in transplant recipients?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed inclusion criteria (e.g., age, graft type) and informed consent forms. For pediatric populations, ensure assent procedures and justify risks/benefits in vulnerable cohorts. Adhere to CONSORT guidelines for randomized trials and STROBE for observational studies .

Q. How can researchers ensure compliance with journal requirements when publishing MPA-related data?

- Methodological Answer : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and chemical structures in ChemSpider. Follow journal-specific table formatting (e.g., Arabic numbering, horizontal lines only) and figure resolutions (≥300 dpi for images). Cite primary literature over reviews, and avoid referencing non-peer-reviewed sources .

Propiedades

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041070 | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 3.55e-02 g/L | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24280-93-1, 483-60-3 | |

| Record name | Mycophenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24280-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mycophenolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141°C, 141 °C | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.